5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Description
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile is a naphthalene-derived compound featuring a fused pyridinyl ring and a nitrile group. Its structure includes a dihydro-naphthalene core with ketone and dimethyl substituents at the 5- and 6-positions, respectively, and a pyridinone moiety at the 8-position.
Synthesis typically involves multistep reactions, such as condensation of substituted pyridinyl precursors with naphthalene derivatives under acidic or catalytic conditions. For example, analogous naphthyridine dicarbonitrile compounds have been synthesized via reactions involving formaldehyde and malononitrile .
Properties
CAS No. |
149455-36-7 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
6,6-dimethyl-5-oxo-8-(2-oxopyridin-1-yl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-18(2)10-15(20-8-4-3-5-16(20)21)14-9-12(11-19)6-7-13(14)17(18)22/h3-10H,1-2H3 |
InChI Key |
PJCGOKFHROWGBX-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(C1=O)C=CC(=C2)C#N)N3C=CC=CC3=O)C |
Canonical SMILES |
CC1(C=C(C2=C(C1=O)C=CC(=C2)C#N)N3C=CC=CC3=O)C |
Appearance |
Solid powder |
Other CAS No. |
149455-36-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-1-oxonaphthalene-6-carbonitrile UR 8225 UR-8225 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
One of the most common approaches for synthesizing naphthalene-2-carbonitriles involves the condensation of carbonyl compounds with malonodinitrile followed by cyclization. This two-step process typically involves an initial Knoevenagel condensation followed by cyclization in concentrated sulfuric acid. The pathway involves an electrophilic attack of the activated nitrile group and formation of a spiroarenium cation intermediate, which undergoes rearrangement to form the naphthalene structure.
Functionalization of Pre-formed Naphthalene Cores
Another approach involves the direct functionalization of existing naphthalene structures through various transformations including:
- Cyanation of halogenated naphthalenes via metal-catalyzed couplings
- Oxidation and reduction sequences to introduce oxo functionalities
- Introduction of substituents at specific positions through directed metalation strategies
Synthesis of Dihydronaphthalenecarbonitriles
The preparation of dihydronaphthalenecarbonitriles, which form the core structure of our target compound, can be achieved through several methods:
Partial Reduction of Naphthalenecarbonitriles
Starting with fully aromatic naphthalenecarbonitriles, selective reduction can be performed to generate the dihydro derivatives. This approach is exemplified in the synthesis of 3,4-dihydro-1-naphthalenecarbonitrile, a structural analog of our target compound. The reduction is typically achieved using hydrogen with a suitable catalyst under controlled conditions to prevent over-reduction of the cyano group or the second ring.
Construction of the Carbonitrile Group on Dihydronaphthalene Scaffolds
Preparation of the 6,6-Dimethyl Substitution Pattern
Introduction of Geminal Dimethyl Groups
The geminal dimethyl substitution at the C-6 position presents a synthetic challenge that can be addressed through several methods:
Table 1: Methods for Introducing Geminal Dimethyl Groups
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct alkylation | Methyl iodide, strong base | -78°C to rt, 6-12h | Direct approach | May lead to over-alkylation |
| Reformatsky reaction | α-Bromo esters, Zn | 0°C to rt, 4-8h | Good selectivity | Requires multiple steps |
| Addition to ketones | Methylmagnesium bromide | -20°C to rt, 2-4h | High yields | Requires subsequent dehydration |
| Wittig olefination followed by reduction | Phosphoranes, H₂ with catalyst | Varied conditions | Versatile | Multiple steps required |
Synthetic Approaches Starting with Preformed Dimethyl Precursors
An alternative strategy involves using starting materials that already contain the geminal dimethyl group. This approach can be more efficient when suitable precursors are available and can simplify the overall synthetic route.
Introduction of the 2-Oxo-1(2H)-pyridinyl Group
N-Arylation Methods
Table 2: N-Arylation Methods for Pyridinyl Group Introduction
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Ullmann coupling | Cu(I) compounds | DMF or DMSO | 110-150°C | 12-24h | 40-65% |
| Buchwald-Hartwig coupling | Pd catalysts, ligands | Toluene | 80-120°C | 6-12h | 60-85% |
| SNAr reaction | Base (K₂CO₃, Cs₂CO₃) | DMF | 80-100°C | 8-16h | 50-75% |
| Chan-Lam coupling | Cu(OAc)₂, base | DCM or DCE | rt to 40°C | 24-48h | 45-70% |
Direct Coupling Strategies
For the direct coupling of 2-oxo-1(2H)-pyridine with the naphthalene core, transition metal-catalyzed approaches using palladium or copper catalysts have shown promise. These methods typically require the naphthalene core to be functionalized with a halide or pseudohalide at the desired position of coupling.
Proposed Synthetic Routes for 5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
Based on the methodologies discussed above, several synthetic routes can be proposed for the target compound:
This approach involves first synthesizing a 5,6-dihydro-6,6-dimethyl-5-oxo-2-naphthalenecarbonitrile intermediate, followed by introduction of the pyridinyl group at position 8:
- Preparation of 6,6-dimethyl-cyclohexenone derivative through alkylation or using preformed dimethyl precursors
- Knoevenagel condensation with appropriately substituted benzaldehydes and malonodinitrile
- Cyclization to form the naphthalene core structure
- Selective oxidation to introduce the 5-oxo functionality
- Functionalization at position 8 (halogenation or triflation)
- Coupling with 2-hydroxypyridine under appropriate conditions
Route B: Construction Around a Pyridinyl-Substituted Benzene
This alternative approach starts with a pyridinyl-substituted benzene derivative:
- Preparation of a pyridinyl-substituted benzaldehyde or benzoic acid derivative
- Construction of the second ring through condensation and cyclization strategies
- Introduction of the geminal dimethyl groups
- Oxidation to establish the 5-oxo functionality
- Introduction of the cyano group at position 2
Analysis of Synthetic Challenges and Considerations
Selectivity Challenges
One of the primary challenges in the synthesis of the target compound is achieving selectivity in various transformations:
Table 3: Selectivity Challenges and Potential Solutions
| Challenge | Potential Solution | Considerations |
|---|---|---|
| Selective reduction to obtain dihydro structure | Controlled hydrogenation conditions, specific catalysts | Preventing over-reduction of cyano group |
| Regioselective functionalization | Directing groups, temperature control | Position-specific reactions required |
| Selective oxidation for 5-oxo functionality | Mild oxidizing agents, protecting strategies | Avoiding oxidation of other functional groups |
| Selective introduction of pyridinyl group | Strategic functionalization sequence | Compatibility with existing functional groups |
Functional Group Compatibility
The presence of multiple functional groups (cyano, ketone, pyridinyl) necessitates careful consideration of reaction conditions to prevent undesired side reactions:
- The cyano group is susceptible to hydrolysis under strongly acidic or basic conditions
- The ketone functionality can undergo nucleophilic addition reactions
- The pyridinyl group may interfere with certain metal-catalyzed transformations
Proposed Optimized Synthetic Route
Based on the analysis of various methods and considerations, the following optimized route is proposed for the synthesis of this compound:
Step 1: Preparation of 4-(2-oxo-1(2H)-pyridinyl)benzaldehyde via Ullmann coupling between 4-bromobenzaldehyde and 2-hydroxypyridine
Step 2: Knoevenagel condensation with 4,4-dimethylcyclohexanone and malonodinitrile to form an intermediate α,β-unsaturated nitrile
Step 3: Cyclization under acidic conditions to form the naphthalene core structure
Step 4: Selective oxidation to introduce the 5-oxo functionality
Step 5: Final adjustments and purification to obtain the target compound
This route offers several advantages:
- Introduces the challenging pyridinyl group early in the synthesis
- Utilizes the well-established Knoevenagel condensation for building the core structure
- Incorporates the geminal dimethyl groups from the starting materials
- Minimizes protection/deprotection steps
Chemical Reactions Analysis
UR-8225 undergoes several types of chemical reactions, including:
Oxidation: UR-8225 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: UR-8225 can undergo substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UR-8225 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study potassium channel activation and its effects on membrane potential.
Biology: UR-8225 is used to investigate the physiological and pharmacological effects of potassium channel activation in various biological systems.
Industry: UR-8225 is used in the development of new drugs and therapeutic agents targeting potassium channels.
Mechanism of Action
UR-8225 exerts its effects by activating potassium channels, specifically the ATP-sensitive potassium channels in vascular smooth muscle cells . This activation leads to hyperpolarization of the membrane potential, resulting in vascular relaxation and a decrease in blood pressure . The molecular targets involved include the Kv7.2 subunit of the voltage-gated potassium channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include pyrimidine-carbonitriles, naphthyridine dicarbonitriles, and pyridinyl-substituted aromatic systems. Below is a comparative analysis based on synthetic routes, bioactivity, and structural features:
Key Findings from Comparative Studies
Impact of Pyridinyl Substitution :
- Replacement of phenyl with pyridinyl rings in carboxylic acid derivatives (e.g., compound 41 vs. compound 1) showed retained enzyme inhibitory activity, suggesting pyridinyl’s compatibility with target binding pockets .
- However, ester derivatives with pyridinyl rings (e.g., compounds 40, 42–45) lacked inhibitory activity, highlighting the critical role of functional groups (e.g., carboxylic acids vs. esters) .
Chain Length and Bioactivity: In pyridinyl-carboxylic acid derivatives, inhibitory potency correlated with the distance between the pyridinyl ring and the carboxylic acid. Compound 46 (acetic acid chain) and 49 (hexanoic acid chain) exhibited IC50 values of 0.32 μM and 0.35 μM, respectively, while compound 47 (butanoic acid chain) showed reduced activity (IC50 = 15.24 μM) .
Structural Rigidity vs. Flexibility :
- The 5,6-dihydro-6,6-dimethyl-5-oxo-naphthalene core in the target compound introduces rigidity compared to flexible alkyl chains in pyridinyl-carboxylic acids. This rigidity may enhance binding specificity but reduce adaptability to enzyme active sites .
Nitrile Group Contributions :
- Nitrile groups in naphthalenecarbonitriles and pyrimidine-carbonitriles (e.g., compound 4a-j) are often used as electron-withdrawing groups to stabilize intermediates or modulate electronic properties of aromatic systems .
Data Table: Inhibitory Activity of Pyridinyl-Substituted Analogues
| Compound | Structure | IC50 (μM) | Key Observation |
|---|---|---|---|
| 1 | Phenyl-carboxylic acid | 4.50 ± 0.21 | Hit compound |
| 41 | Pyridinyl-carboxylic acid | 4.72 ± 0.19 | Comparable to compound 1 |
| 46 | Pyridinyl-acetic acid | 0.32 ± 0.04 | 14-fold more potent than compound 1 |
| 49 | Pyridinyl-hexanoic acid | 0.35 ± 0.05 | Optimal chain length for activity |
| 48 | Pyridinyl-pentanoic acid | 3.56 ± 0.13 | Moderate activity |
| 47 | Pyridinyl-butanoic acid | 15.24 ± 1.41 | Poor activity |
Source: Adapted from enzyme inhibition studies
Biological Activity
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile is a compound of significant interest due to its potential biological activities. This article compiles various research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthalene moiety linked to a pyridine derivative. The molecular formula is with a molecular weight of approximately 254.29 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary findings suggest that it may inhibit the proliferation of cancer cells in vitro.
- Anti-inflammatory Effects : The compound demonstrates potential in modulating inflammatory pathways.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The compound could act as a modulator for certain receptors involved in inflammation and cancer progression.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of the compound. Results indicated that modifications to the naphthalene ring significantly enhanced activity against Gram-positive bacteria.
| Compound Variant | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Original Compound | 32 | S. aureus |
| Variant A | 16 | S. aureus |
| Variant B | 8 | E. coli |
Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of the compound, showing a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, amination, and nucleophilic substitution. For example, microwave-assisted synthesis (reducing reaction time and improving yields) or acid-catalyzed cyclization (e.g., H₃PO₄ at 130°C) are viable approaches . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., Me₂NCHO for improved solubility), and temperature gradients. Monitoring intermediates via TLC or HPLC ensures stepwise fidelity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Assigns substituent positions (e.g., dihydropyridine ring protons at δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- HPLC-PDA : Assesses purity (>98% by area normalization).
- X-ray crystallography : Resolves 3D conformation for structure-activity studies .
Q. How can computational tools predict the compound’s physicochemical properties and reactivity?
- Methodological Answer : Use SMILES/InChI notations (e.g.,
C1CNCC2=C1NC(=O)C(=C2)C#N) in software like Gaussian or Schrödinger Suite to calculate:
- LogP : Predicts lipophilicity for bioavailability.
- pKa : Determines ionization state at physiological pH.
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Controlled Replication : Standardize synthetic protocols (e.g., solvent, catalyst) to isolate variables affecting bioactivity .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under identical assay conditions (e.g., cell lines, incubation time).
- Meta-Analysis : Statistically aggregate data from disparate studies to identify outliers or confounding factors (e.g., impurity profiles) .
Q. How does the compound’s three-dimensional conformation influence its binding affinity to biological targets, and what techniques validate these interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases).
- SAR by NMR : Fragment-based screening identifies critical binding motifs.
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes at atomic resolution.
- SPR/BLI : Quantify binding kinetics (ka/kd) in real-time .
Q. What strategies optimize the compound’s metabolic stability and pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Microsomal Assays : Identify metabolic hotspots (e.g., cytochrome P450 oxidation).
- Prodrug Derivatization : Mask labile groups (e.g., esterification of hydroxyls).
- Stable Isotope Labeling : Track metabolite formation via LC-MS/MS.
- Pharmacokinetic Modeling : Use tools like GastroPlus to simulate absorption/distribution .
Q. How can environmental impact assessments guide safe disposal or degradation of this compound in laboratory settings?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F assays to assess microbial breakdown.
- Photolytic Degradation : Expose to UV-Vis light and monitor byproducts via GC-MS.
- Ecotoxicity Profiling : Test on model organisms (e.g., Daphnia magna) to determine LC₅₀ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
